molecular formula C14H16N2O3S2 B2762734 Ethyl [(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate CAS No. 54968-59-1

Ethyl [(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate

Cat. No. B2762734
CAS RN: 54968-59-1
M. Wt: 324.41
InChI Key: PWDOBWRTZNVNCZ-UHFFFAOYSA-N
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Description

This compound is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom at position 1 . Thiophene and its derivatives are an important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science .

Scientific Research Applications

Antiviral Properties

The compound’s structure suggests potential antiviral activity. Researchers have explored its effects against specific viruses, including HIV-1 protease inhibition . Further investigations could reveal its mechanism of action and potential applications in antiviral drug development.

Anticancer Potential

Given the structural resemblance to bioactive compounds, such as Atorvastatin and Sunitinib, this compound may exhibit anticancer properties . Investigating its impact on cancer cell lines (e.g., leukemia, lymphoma) could provide valuable insights.

Synthetic Methodology

The synthetic procedure for obtaining this compound involves cyclization modes of a glycine-derived enamino amide. Its high yield and operational simplicity make it an attractive target for organic synthesis .

Future Directions

Thiophene and its derivatives, including this compound, have attracted great interest in industry and academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

properties

IUPAC Name

ethyl 2-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S2/c1-2-19-10(17)7-20-14-15-12(18)11-8-5-3-4-6-9(8)21-13(11)16-14/h2-7H2,1H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWDOBWRTZNVNCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetate

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